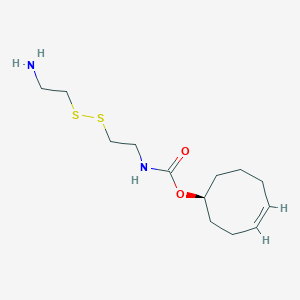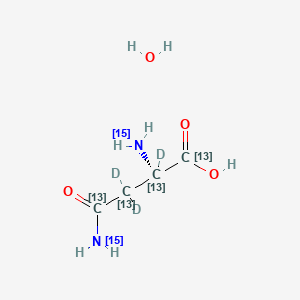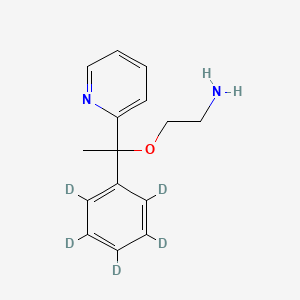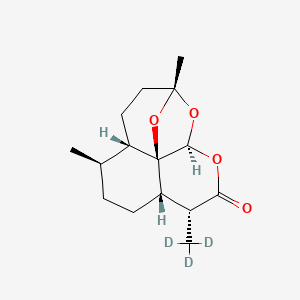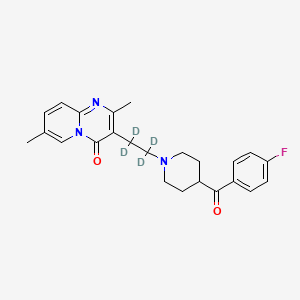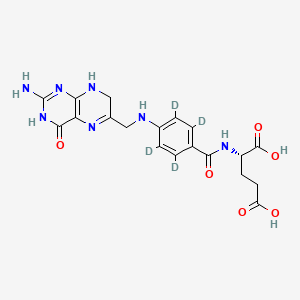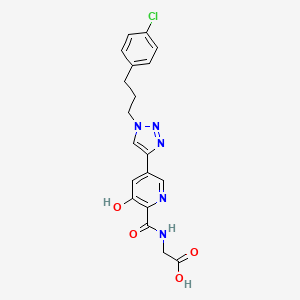
Prolyl Hydroxylase inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyl Hydroxylase Inhibitor 1 is a compound that inhibits the activity of prolyl hydroxylase enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factors, leading to the activation of various genes involved in processes such as erythropoiesis, angiogenesis, and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prolyl Hydroxylase Inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Detailed synthetic procedures can be found in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Prolyl Hydroxylase Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Prolyl Hydroxylase Inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of prolyl hydroxylase enzymes and their role in oxygen sensing.
Biology: Employed in research on cellular responses to hypoxia and the regulation of hypoxia-inducible factors.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as anemia, ischemic diseases, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-inducible pathways
Wirkmechanismus
Prolyl Hydroxylase Inhibitor 1 exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes. These enzymes hydroxylate specific proline residues on hypoxia-inducible factors, marking them for degradation under normoxic conditions. By inhibiting this hydroxylation, this compound stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of target genes involved in adaptive responses to hypoxia .
Vergleich Mit ähnlichen Verbindungen
- Roxadustat
- Vadadustat
- Daprodustat
- Molidustat
Comparison: Prolyl Hydroxylase Inhibitor 1 shares similarities with other prolyl hydroxylase inhibitors in terms of its mechanism of action and therapeutic potential. it may differ in terms of potency, selectivity, and pharmacokinetic properties. For example, some inhibitors may have a higher affinity for specific prolyl hydroxylase isoforms or exhibit different metabolic profiles .
Uniqueness: The uniqueness of this compound lies in its specific binding mode and the extent of its effects on hypoxia-inducible factor stabilization. These properties make it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H18ClN5O4 |
|---|---|
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
2-[[5-[1-[3-(4-chlorophenyl)propyl]triazol-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H18ClN5O4/c20-14-5-3-12(4-6-14)2-1-7-25-11-15(23-24-25)13-8-16(26)18(21-9-13)19(29)22-10-17(27)28/h3-6,8-9,11,26H,1-2,7,10H2,(H,22,29)(H,27,28) |
InChI-Schlüssel |
RODNKCMKPZCZKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCN2C=C(N=N2)C3=CC(=C(N=C3)C(=O)NCC(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


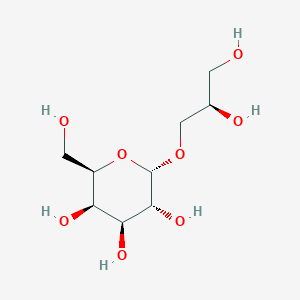
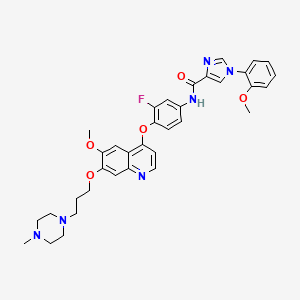
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
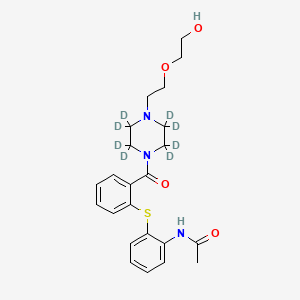
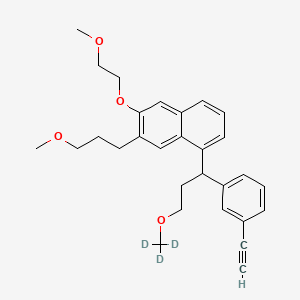

![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
